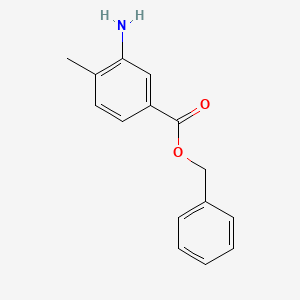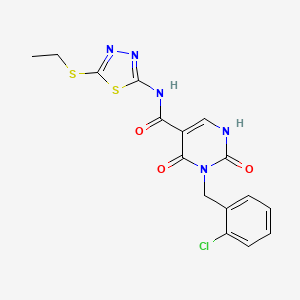
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde is a chemical compound that features a unique structure combining adamantane and benzaldehyde moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzaldehyde is an aromatic aldehyde commonly used in organic synthesis
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can be influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde typically involves the following steps:
Formation of Adamantan-1-ylmethanol: Adamantane is first converted to adamantan-1-ylmethanol through a hydroxylation reaction.
Etherification: Adamantan-1-ylmethanol is then reacted with 3-ethoxybenzaldehyde under basic conditions to form the desired compound. This step involves the formation of an ether bond between the adamantane moiety and the benzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce reaction times. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-ylmethanol: A precursor in the synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde.
3-Ethoxybenzaldehyde: Another precursor used in the synthesis.
Adamantane derivatives: Compounds with similar adamantane structures but different functional groups.
Uniqueness
This compound is unique due to its combination of adamantane and benzaldehyde moieties, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1-adamantylmethoxy)-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-2-22-19-8-14(12-21)3-4-18(19)23-13-20-9-15-5-16(10-20)7-17(6-15)11-20/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEULDKIQKAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-2-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2954212.png)
![methyl 4-{2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2954214.png)
![1,4-Bis[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2954217.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)
![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)
![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2954221.png)

![N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2954227.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2954229.png)
![4-(azepan-1-ylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2954231.png)

![1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea](/img/structure/B2954234.png)

